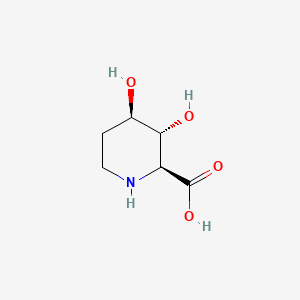
2-Piperidinecarboxylic acid, 3,4-dihydroxy-, (2S-(2alpha,3beta,4alpha)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Piperidinecarboxylic acid, 3,4-dihydroxy-, (2S-(2alpha,3beta,4alpha)) is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with carboxylic acid and two hydroxyl groups. The stereochemistry of the compound is specified by the (2S-(2alpha,3beta,4alpha)) configuration, indicating the spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinecarboxylic acid, 3,4-dihydroxy-, (2S-(2alpha,3beta,4alpha)) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, cyclization can be achieved through intramolecular reactions facilitated by catalysts or specific reagents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.
Substitution: The compound can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogenating agents or nucleophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-Piperidinecarboxylic acid, 3,4-dihydroxy-, (2S-(2alpha,3beta,4alpha)) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
The mechanism by which 2-Piperidinecarboxylic acid, 3,4-dihydroxy-, (2S-(2alpha,3beta,4alpha)) exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity and function. This can lead to modulation of biochemical pathways and physiological responses.
相似化合物的比较
Pipecolic Acid: Similar in structure but lacks the hydroxyl groups.
Proline: Another piperidine derivative with different functional groups.
Hydroxyproline: Contains hydroxyl groups but differs in stereochemistry and functional group placement.
Uniqueness: 2-Piperidinecarboxylic acid, 3,4-dihydroxy-, (2S-(2alpha,3beta,4alpha)) is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
117821-12-2 |
|---|---|
分子式 |
C6H11NO4 |
分子量 |
161.16 g/mol |
IUPAC 名称 |
(2S,3R,4R)-3,4-dihydroxypiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c8-3-1-2-7-4(5(3)9)6(10)11/h3-5,7-9H,1-2H2,(H,10,11)/t3-,4+,5+/m1/s1 |
InChI 键 |
SUCGXPHEYBRFIL-WISUUJSJSA-N |
手性 SMILES |
C1CN[C@@H]([C@H]([C@@H]1O)O)C(=O)O |
规范 SMILES |
C1CNC(C(C1O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















